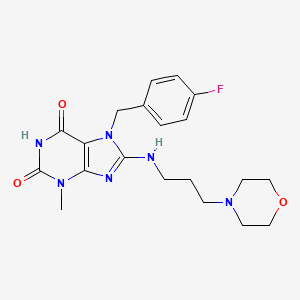

7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Beschreibung

7-(4-Fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a substituted benzyl group at position 7, a methyl group at position 3, and a morpholinopropylamino substituent at position 6. This compound belongs to a broader class of purine-diones, which are structurally modified to optimize pharmacological properties such as solubility, receptor affinity, and metabolic stability.

Eigenschaften

IUPAC Name |

7-[(4-fluorophenyl)methyl]-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O3/c1-25-17-16(18(28)24-20(25)29)27(13-14-3-5-15(21)6-4-14)19(23-17)22-7-2-8-26-9-11-30-12-10-26/h3-6H,2,7-13H2,1H3,(H,22,23)(H,24,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWCXFHMINYGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3CCOCC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-(4-fluorobenzyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 927542-93-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various therapeutic agents and has been studied for its effects on molecular chaperones, particularly Heat Shock Protein 90 (HSP90), which plays a crucial role in cancer biology and other diseases.

- Molecular Formula : C23H27FN6O3

- Molecular Weight : 454.5 g/mol

- Structure : The compound features a purine base modified with a fluorobenzyl group and a morpholinopropyl amine, suggesting potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

The primary mechanism of action for this compound involves the inhibition of HSP90. HSP90 is essential for the stability and function of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins, which can result in reduced tumor growth and increased apoptosis in cancer cells.

Key Findings from Research Studies:

- Inhibition of HSP90 : Studies show that compounds similar to this compound exhibit moderate to high affinity for the HSP90 ATP-binding site, leading to decreased ATPase activity and subsequent destabilization of client proteins involved in cancer progression .

- Anti-tumor Activity : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines at concentrations ranging from 2 to 6 µM. Notably, it exhibited selective toxicity towards transformed cells compared to normal cells .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound showed enhanced anti-cancer effects, suggesting potential for use in combination therapies .

Biological Activity Data Table

Case Studies

- Breast Cancer Model : In a xenograft model of breast cancer, administration of this compound resulted in significant tumor regression without notable toxicity. The study highlighted its potential as a targeted therapy for breast cancer patients .

- Neurodegenerative Disorders : Given the role of HSP90 in neurodegenerative diseases such as Alzheimer's and Parkinson's, preliminary studies suggest that this compound may also have therapeutic implications beyond oncology by modulating protein aggregation processes associated with these diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Purine-diones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally analogous derivatives:

Structural Analogues

Functional Comparisons

- Position 8 Substitution: The morpholinopropylamino group in the target compound provides a balance between hydrophilicity (via morpholine’s oxygen) and flexibility (propyl chain), which may enhance blood-brain barrier penetration compared to rigid substituents like trifluoropropyl (3-29A) or bulky piperazinyl groups (F-168) . Substitution with hydroxyethylamino () reduces steric hindrance but may compromise metabolic stability due to hydroxyl group oxidation.

- Benzyl Group Effects: The 4-fluorobenzyl group in the target compound offers moderate electron-withdrawing effects, which may stabilize receptor-ligand interactions compared to non-halogenated benzyl derivatives.

- Biological Activity Trends: Morpholinopropylamino and piperazinyl substituents (as in F-168) are associated with kinase or receptor antagonism, suggesting the target compound may share similar mechanisms . Trimethylation (e.g., 3-29A) or ethylation (F-168) at position 1/3 can reduce off-target effects but may limit synthetic scalability .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step functionalization, similar to linagliptin impurities () or kinase inhibitors (), requiring precise control of substituent regiochemistry .

- Pharmacological Potential: Morpholine-containing purine-diones are under investigation for CNS disorders () and antithrombotic applications (). The target compound’s fluorobenzyl-morpholinopropyl combination positions it as a candidate for dual-action therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.